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Compound of Interest

4-Fluoro-2-methoxyaniline
Compound Name:
hydrochloride

Cat. No.: B063386

An in-depth guide to the spectral characteristics of 4-Fluoro-2-methoxyaniline hydrochloride,
a compound of interest for researchers and professionals in the field of drug development, is
presented below. This document provides a detailed overview of its expected Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
methodologies for their acquisition.

Spectroscopic Data Analysis

The following sections detail the anticipated spectral data for 4-Fluoro-2-methoxyaniline
hydrochloride. It is important to note that while extensive data exists for the free aniline form,
specific experimental spectra for the hydrochloride salt are not readily available. The data
presented here are therefore predicted based on the known spectroscopic behavior of anilines
and their corresponding anilinium salts.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protonation of the amino group to form the anilinium ion leads to significant changes in the
electron density of the aromatic ring, resulting in downfield shifts for the aromatic protons in the
H NMR spectrum.[1] A similar effect is anticipated for the 13C NMR spectrum, where the
carbon atoms of the aromatic ring are expected to shift downfield.[1]

1H NMR (Proton NMR) Spectral Data (Predicted)
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Chemical Shift (8)

Coupling Constant

Proton Multiplicity
(ppm) () (Hz)
J(H3-H5) = 2.5, J(H3-
H-3 72-7.4 dd
F)=8.0
J(H5-H6) = 8.5, J(H5-
H-5 7.0-7.2 ddd F) = 4.5, J(H5-H3) =
2.5
J(H6-H5) = 8.5, J(H6-
H-6 7.3-75 dd
F)=0.5
-OCHs 39-41 S
-NHs* 8.0 -10.0 brs

13C NMR (Carbon-13 NMR) Spectral Data (Predicted)

Carbon Chemical Shift (8) (ppm)

C-1 130 - 135

C-2 150 - 155

C-3 115-120

C-4 160 - 165 (d, J(C4-F) = 240-250 Hz)
C-5 110 - 115 (d, J(C5-F) = 20-25 Hz)
C-6 120 - 125 (d, J(C6-F) = 5-10 Hz)
-OCHs 55-60

Infrared (IR) Spectroscopy

The IR spectrum of 4-Fluoro-2-methoxyaniline hydrochloride is expected to show

characteristic bands for the anilinium ion (-NHs*), in addition to the vibrations associated with

the substituted benzene ring. The N-H stretching vibrations of the primary amine in the free
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aniline (typically two bands) are replaced by a broad absorption band for the N+-H stretching in
the anilinium ion.[1]

IR Spectral Data (Predicted)

Expected Absorption

Functional Group Vibrational Mode
(cm™)
-NHs* N-H Stretch 2800-3200 (broad)
-NH3* N-H Bend (asymmetric) 1600-1630
-NHs* N-H Bend (symmetric) 1500-1550
C-F C-F Stretch 1200-1250
1230-1270 (asymmetric),
C-O C-O Stretch (aryl-alkyl ether) )
1020-1075 (symmetric)
Aromatic C=C C=C Stretch 1450-1600
Aromatic C-H C-H Bend (out-of-plane) 800-900

Mass Spectrometry (MS)

In mass spectrometry, the hydrochloride salt will likely dissociate, and the resulting spectrum
will show the molecular ion peak for the free amine, 4-Fluoro-2-methoxyaniline.

Mass Spectrometry Data

lon m/z (mass-to-charge ratio)
[M]* (molecular ion) 141.06
[M-CHs]* 126.04
[M-OCHs]* 110.05

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/pdf/A_Spectroscopic_Comparison_of_Aniline_and_the_Anilinium_Ion_A_Guide_for_Researchers.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b063386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 4-Fluoro-2-methoxyaniline hydrochloride in a
suitable deuterated solvent (e.g., DMSO-de or D20).

 Instrumentation: Use a high-resolution NMR spectrometer.

o Data Acquisition: Acquire *H and 3C NMR spectra according to standard instrument
procedures.

IR Spectroscopy

o Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with
dry potassium bromide and pressing it into a thin disk. Alternatively, the spectrum can be
obtained using an Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Record the spectrum over the range of 4000-400 cm~1.

Mass Spectrometry

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

e Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g.,
Electrospray lonization - ESI).

o Data Acquisition: Acquire the mass spectrum, ensuring to observe the molecular ion peak
and characteristic fragmentation patterns.

Visualizations

The following diagrams illustrate the structure of 4-Fluoro-2-methoxyaniline and a general
workflow for its spectroscopic analysis.

Structure of 4-Fluoro-2-methoxyaniline.
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Spectroscopic Analysis Workflow

Sample Preparation
(4-Fluoro-2-methoxyaniline HCI)

. JC JC )

Data Analysis and
Structure Elucidation

Click to download full resolution via product page

A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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